

Application Notes and Protocols for Studying Mast Cell Degranulation Using Substance P

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Compound of Interest

Compound Name: C5a Receptor agonist, W5Cha

Cat. No.: B15608044

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Mast cell degranulation, the process by which these immune cells release a variety of inflammatory mediators, is a critical event in allergic reactions and various inflammatory diseases. While the classical pathway of mast cell activation involves the cross-linking of IgE receptors (FcεRI), there is growing interest in IgE-independent pathways. One such key pathway is mediated by the Mas-related G protein-coupled receptor X2 (MRGPRX2). Substance P, a neuropeptide, is a well-characterized and potent agonist of MRGPRX2, making it an invaluable tool for studying IgE-independent mast cell activation and for screening potential inhibitors of this pathway.

Disclaimer: No information was found for a compound named "W5Cha." The following application note uses Substance P as a well-documented alternative for studying mast cell degranulation via the MRGPRX2 pathway.

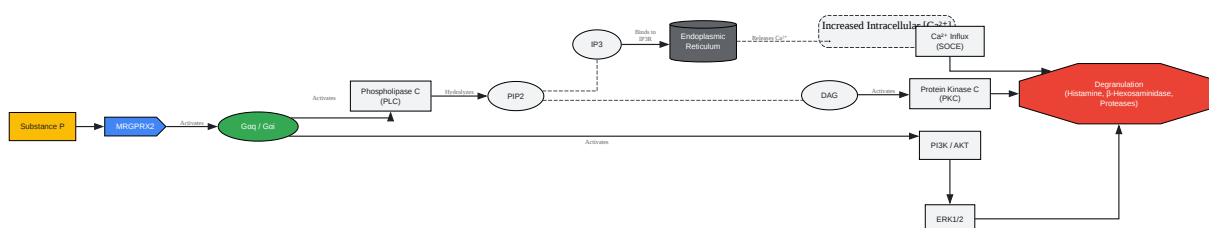
Data Presentation: Substance P-Induced Mast Cell Activation

The following table summarizes the quantitative data for Substance P (SP)-induced activation in the human mast cell line, LAD2. These values are critical for designing experiments to study mast cell degranulation.

Parameter	Cell Line	Value	Reference
EC ₅₀ for Ca ²⁺ Mobilization	LAD2	1.8 µM	[1]
EC ₅₀ for Degranulation (β-Hexosaminidase Release)	LAD2	5.9 µM	[1]
EC ₅₀ for CCL2 Release	LAD2	1.8 µM	[1]
Effective Concentration Range for Degranulation	LAD2	0.1 - 10 µM	[2]

Signaling Pathway

Substance P induces mast cell degranulation by binding to the MRGPRX2 receptor. This initiates a signaling cascade involving G proteins, leading to an increase in intracellular calcium and the subsequent release of pre-formed mediators from granules.



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Caption: Substance P/MRGPRX2 signaling pathway in mast cells.

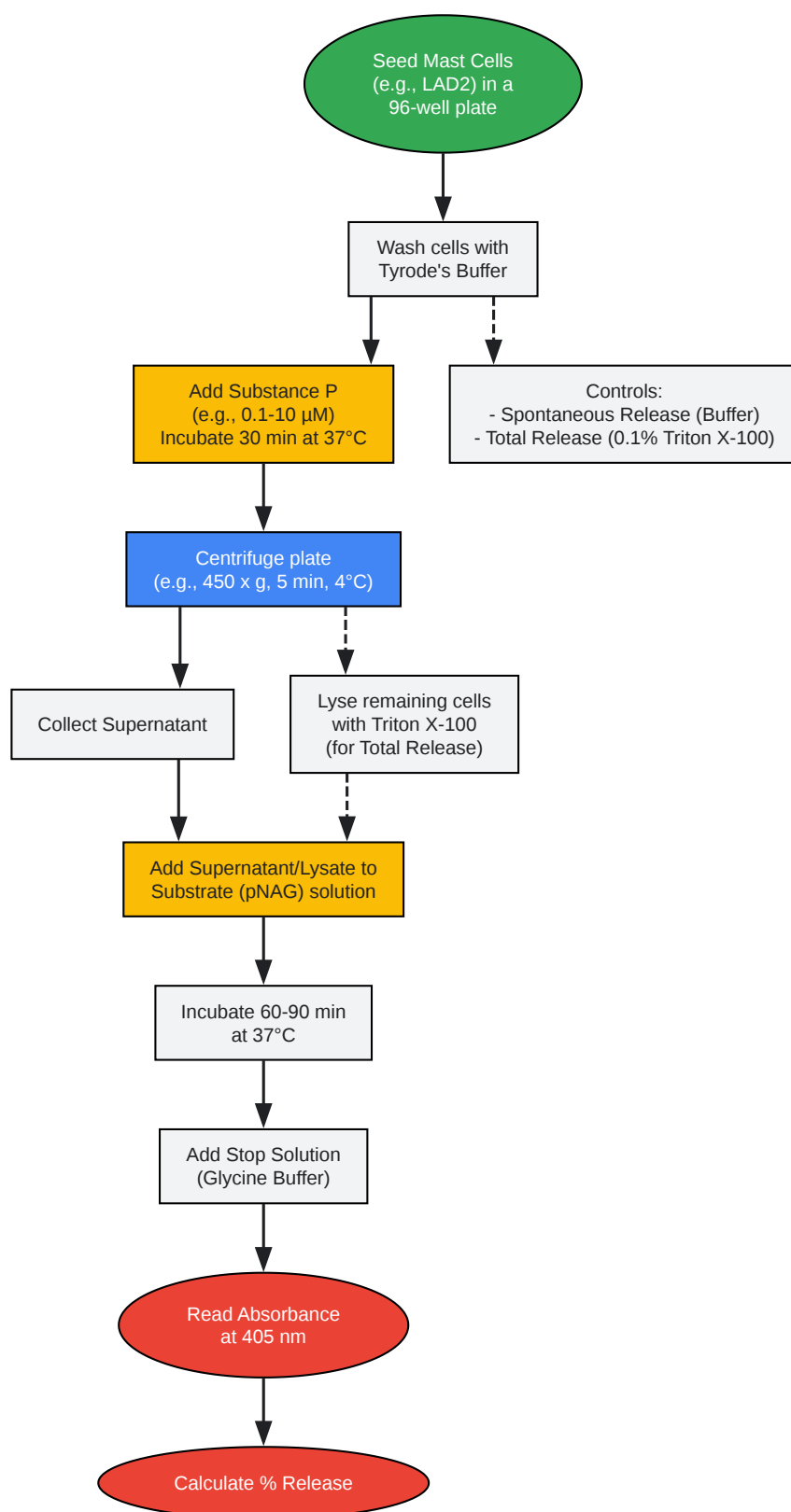
Experimental Protocols

The following protocols are standard methods for assessing mast cell degranulation and activation in response to Substance P.

Beta-Hexosaminidase Release Assay

This colorimetric assay is a robust and widely used method to quantify mast cell degranulation. Beta-hexosaminidase is an enzyme stored in mast cell granules and is released in proportion to histamine.[3]

Experimental Workflow



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Caption: Workflow for the beta-hexosaminidase release assay.

Detailed Methodology:

- Cell Culture: Culture LAD2 cells or other suitable mast cells under appropriate conditions. Plate 5×10^4 cells per well in a 96-well plate.[2]
- Washing: Gently wash the cells with a suitable buffer, such as Tyrode's buffer (10 mM HEPES, 137 mM NaCl, 2.7 mM KCl, 5.6 mM glucose, 1.8 mM CaCl_2 , 1.3 mM MgSO_4 , pH 7.4), containing 0.1% BSA.[2][4]
- Stimulation:
 - Add varying concentrations of Substance P (e.g., 0.1 μM to 10 μM) to the appropriate wells.
 - For spontaneous release (negative control), add buffer only.
 - Incubate the plate for 30 minutes at 37°C.[2][4]
- Stopping the Reaction: Place the plate on ice and centrifuge at 450 x g for 5 minutes at 4°C to pellet the cells.[3]
- Sample Collection: Carefully collect 50 μL of the supernatant from each well and transfer to a new 96-well plate.
- Total Release Control: To the remaining cells in the original plate, add 150 μL of 0.1% Triton X-100 to lyse the cells and release their total granular content.[3] Mix well and take 50 μL of this lysate for the assay.
- Enzymatic Reaction:
 - Prepare a substrate solution of p-nitrophenyl N-acetyl- β -D-glucosaminide (pNAG) at 4 mM in a 40 mM citrate buffer (pH 4.5).[1]
 - Add 50 μL of the pNAG solution to each well of the plate containing the supernatants and lysates.
 - Incubate at 37°C for 60-90 minutes.[1][3]

- Stopping the Enzymatic Reaction: Add 100-150 μ L of a stop solution (e.g., 0.4 M Glycine, pH 10.7) to each well.[\[1\]](#)[\[3\]](#)
- Measurement: Read the absorbance at 405 nm using a microplate reader.
- Calculation: Calculate the percentage of β -hexosaminidase release using the following formula:
 - % Release = $[(\text{OD of Sample} - \text{OD of Spontaneous Release}) / (\text{OD of Total Release} - \text{OD of Spontaneous Release})] \times 100$

Calcium Imaging Assay

This assay measures the transient increase in intracellular calcium concentration ($[\text{Ca}^{2+}]_i$) following mast cell activation, which is a critical upstream event for degranulation.

Detailed Methodology:

- Cell Preparation: Plate mast cells on glass-bottom dishes suitable for microscopy.
- Dye Loading:
 - Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 10 μ M) or Fluo-4 AM.[\[5\]](#)[\[6\]](#)
 - Incubate the cells with the dye in a suitable buffer for 30-60 minutes at 37°C.[\[6\]](#)[\[7\]](#)
- Washing: Gently wash the cells with the extracellular solution (e.g., 145 mM NaCl, 5 mM KCl, 2 mM CaCl_2 , 1 mM MgCl_2 , 10 mM glucose, and 10 mM HEPES, pH 7.5) to remove excess dye.[\[6\]](#)
- Imaging:
 - Mount the dish on an inverted fluorescence microscope equipped with a temperature-controlled stage (37°C).
 - Acquire a baseline fluorescence reading for approximately 30-60 seconds before stimulation.

- Stimulation: Add Substance P to the dish at the desired final concentration (e.g., 1.8 μ M for EC₅₀ in LAD2 cells) and continue recording the fluorescence.[1]
- Data Acquisition:
 - For ratiometric dyes like Fura-2, record the emission at 510 nm while alternating the excitation wavelengths between 340 nm and 380 nm.[1]
 - For single-wavelength dyes like Fluo-4, use the appropriate excitation/emission wavelengths.
 - Record data for a period sufficient to capture the peak and subsequent decline of the calcium signal (e.g., 4-6 minutes).[1]
- Analysis: The change in $[Ca^{2+}]_i$ is typically represented as the ratio of fluorescence intensities (F340/F380 for Fura-2) or as a change in fluorescence relative to the baseline ($\Delta F/F_0$ for Fluo-4). The peak response is used for quantitative analysis.[5]

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